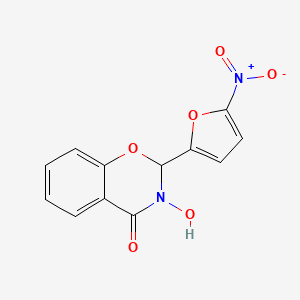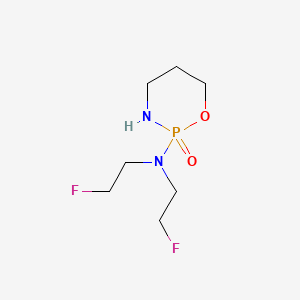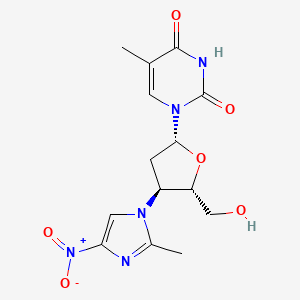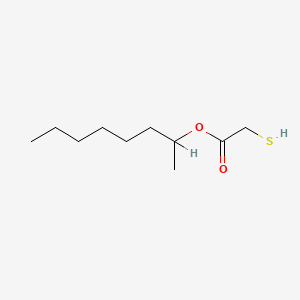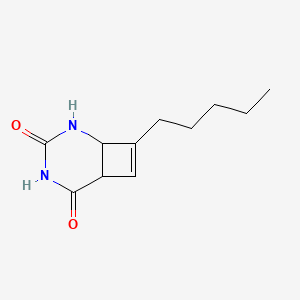
8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Pentyl-2,4-diazabicyclo(420)oct-7-ene-3,5-dione is a bicyclic compound with a unique structure that includes a diazabicyclo ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione typically involves the cyclization of appropriate precursors under specific conditions. The exact synthetic route can vary, but it generally includes the formation of the bicyclic ring system through a series of chemical reactions that may involve condensation, cyclization, and functional group transformations.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 8-Pentyl-2,4-diazabicyclo(4.2.0)oct-7-ene-3,5-dione include other diazabicyclo compounds with different substituents or ring sizes. Examples include:
- 1,8-Diazabicyclo(5.4.0)undec-7-ene
- 1,5-Diazabicyclo(4.3.0)non-5-ene
Uniqueness
The uniqueness of this compound lies in its specific ring structure and the presence of the pentyl group, which can influence its chemical reactivity and potential applications. This makes it distinct from other diazabicyclo compounds and highlights its potential for unique applications in various fields.
Propiedades
Número CAS |
72323-52-5 |
|---|---|
Fórmula molecular |
C11H16N2O2 |
Peso molecular |
208.26 g/mol |
Nombre IUPAC |
8-pentyl-2,4-diazabicyclo[4.2.0]oct-7-ene-3,5-dione |
InChI |
InChI=1S/C11H16N2O2/c1-2-3-4-5-7-6-8-9(7)12-11(15)13-10(8)14/h6,8-9H,2-5H2,1H3,(H2,12,13,14,15) |
Clave InChI |
VSHUBZXMMRACST-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC2C1NC(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




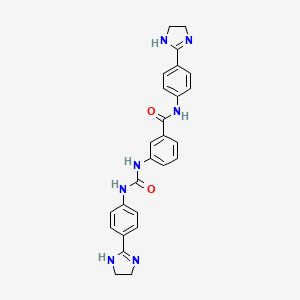
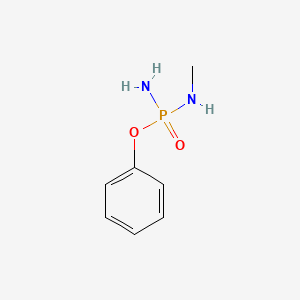
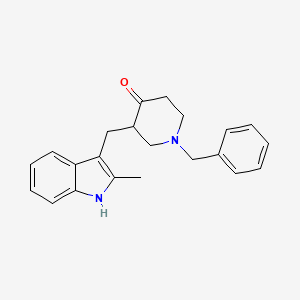
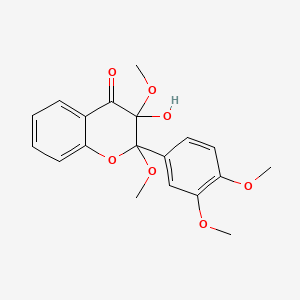

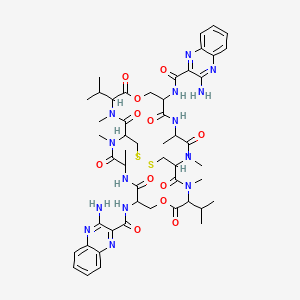

![4-(5-Nitro-1,3-thiazol-2-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B12808865.png)
